molecular formula C11H17NO3 B8310495 Cyclohexylidene(formylamino)acetic acid ethyl ester

Cyclohexylidene(formylamino)acetic acid ethyl ester

Cat. No. B8310495
M. Wt: 211.26 g/mol
InChI Key: YHEJAPJHZPFKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06218389B1

Procedure details

A suspension of sodium hydide (4.07 g, 60%, 101 mmol) in THF (100) is cooled to 0° C. Two addition funnels are charged with ethyl isocyanoacetate (10.0 g, 88.4 mmol) in THF (10 mL) and cyclohexanone (9.67 g, 88.4 mmol) in THF (10 mL). The solutions are added dropwise to the reaction mixture over a 30 minute period. The resulting mixture is then allowed to warm to room temperature and stirred overnight. The reaction mixture is quenched by the addition of saturated ammonium chloride solution. The layers are separated, and the aqueous layer is washed with ethyl acetate (3×100 mL). The combined organic extracts are washed with brine (200 mL), dried (MgSO4) and then concentrated to an oil under reduced pressure. Ethyl acetate (40 mL) followed by hexane is added to the mixture until the mixture became turbid. The resulting solution is cooled to 0° C. and the desired product crystallized out of solution.
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.67 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[C-:3].[C:10]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C1C[O:20]CC1>>[CH:3]([NH:2][C:4](=[C:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[O:20] |^1:0|

Inputs

Step One
Name
Quantity
4.07 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
9.67 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Two addition funnels
ADDITION
Type
ADDITION
Details
The solutions are added dropwise to the reaction mixture over a 30 minute period
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by the addition of saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous layer is washed with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure
ADDITION
Type
ADDITION
Details
is added to the mixture until the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the desired product crystallized out of solution

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)NC(C(=O)OCC)=C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.